molecular formula C18H24N4O2S B296219 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No. B296219
M. Wt: 360.5 g/mol
InChI Key: TYMXAVZKGKNQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the 1,2,4-triazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is not yet fully understood. However, it is believed that this compound exerts its biological effects by inhibiting specific enzymes and pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has significant biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit microbial growth.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its complex synthesis process and limited availability.

Future Directions

There are several future directions for the research and development of 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide. These include exploring its potential as a therapeutic agent for various diseases, optimizing its synthesis process, and investigating its mechanism of action in greater detail. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves a multi-step process that requires the use of several reagents and catalysts. The initial step involves the reaction of 4-cyclohexyl-5-methyl-1,2,4-triazole-3-thiol with 4-methoxyphenylacetyl chloride in the presence of a base. This reaction leads to the formation of the intermediate product, which is then further reacted with N,N-dimethylformamide dimethyl acetal to yield the final product.

Scientific Research Applications

The unique chemical structure of 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has made it a promising candidate for various scientific research applications. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and microbial infections.

properties

Molecular Formula

C18H24N4O2S

Molecular Weight

360.5 g/mol

IUPAC Name

2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H24N4O2S/c1-13-20-21-18(22(13)15-6-4-3-5-7-15)25-12-17(23)19-14-8-10-16(24-2)11-9-14/h8-11,15H,3-7,12H2,1-2H3,(H,19,23)

InChI Key

TYMXAVZKGKNQFY-UHFFFAOYSA-N

SMILES

CC1=NN=C(N1C2CCCCC2)SCC(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC1=NN=C(N1C2CCCCC2)SCC(=O)NC3=CC=C(C=C3)OC

solubility

46.6 [ug/mL]

Origin of Product

United States

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